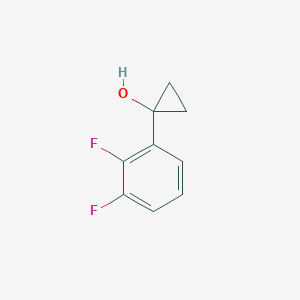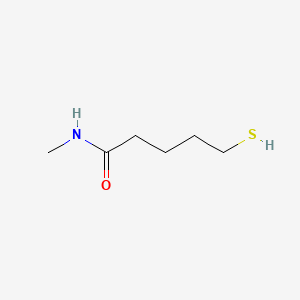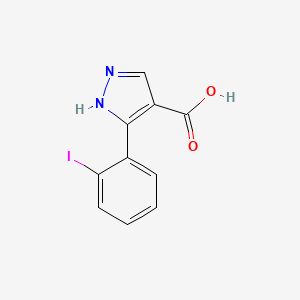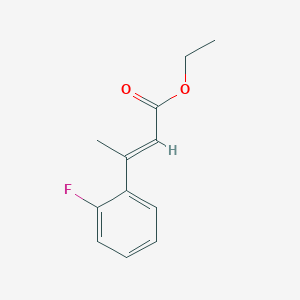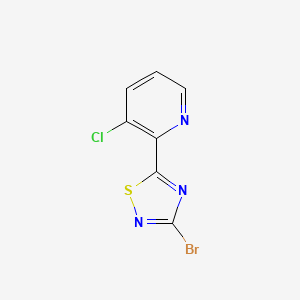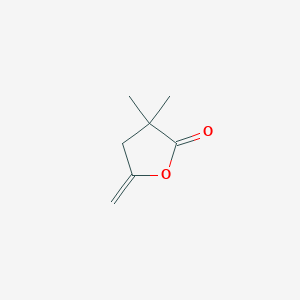
(2-Fluoro-6-iodophenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-6-iodophenyl)hydrazine hydrochloride is an organic compound that features both fluorine and iodine atoms on a phenyl ring, along with a hydrazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-iodophenyl)hydrazine hydrochloride typically involves the halogenation of a phenyl ring followed by the introduction of a hydrazine group. One common method includes the iodination of 2-fluorophenylhydrazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-6-iodophenyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The hydrazine group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by another aryl group.
Aplicaciones Científicas De Investigación
(2-Fluoro-6-iodophenyl)hydrazine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or advanced composites.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-6-iodophenyl)hydrazine hydrochloride depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The exact pathways involved would depend on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Iodophenyl)hydrazine hydrochloride
- (2-Fluorophenyl)hydrazine hydrochloride
- (2-Bromo-6-fluorophenyl)hydrazine hydrochloride
Uniqueness
(2-Fluoro-6-iodophenyl)hydrazine hydrochloride is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of halogens can impart distinct reactivity and properties compared to compounds with only one type of halogen. For example, the presence of fluorine can enhance the compound’s stability and lipophilicity, while iodine can facilitate certain types of coupling reactions .
Propiedades
Fórmula molecular |
C6H7ClFIN2 |
|---|---|
Peso molecular |
288.49 g/mol |
Nombre IUPAC |
(2-fluoro-6-iodophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6FIN2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H |
Clave InChI |
CNVVVQUNOJPYOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)NN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


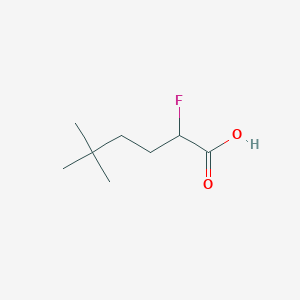
![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
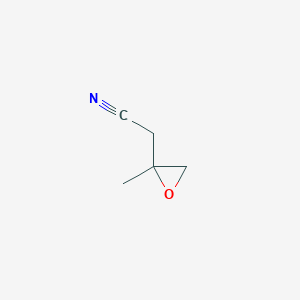
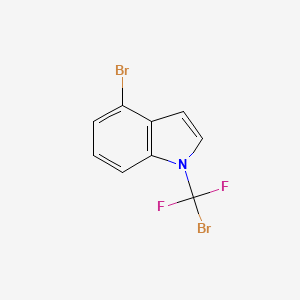

![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)
